molecular formula C10H14ClNO B14885858 3-(chloromethyl)-1-isobutylpyridin-2(1H)-one

3-(chloromethyl)-1-isobutylpyridin-2(1H)-one

Cat. No.: B14885858
M. Wt: 199.68 g/mol
InChI Key: QAKIZRRXHMXRHX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-isobutylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone group This particular compound is characterized by the presence of a chloromethyl group at the 3-position and an isobutyl group at the 1-position of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-isobutylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the chloromethylation of 1-isobutylpyridin-2(1H)-one. This reaction typically requires the use of formaldehyde and hydrochloric acid as reagents, with the reaction being carried out under acidic conditions. The reaction can be represented as follows:

[ \text{1-isobutylpyridin-2(1H)-one} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-isobutylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (RSH). These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3-(hydroxymethyl)-1-isobutylpyridin-2(1H)-one, 3-(aminomethyl)-1-isobutylpyridin-2(1H)-one, or 3-(thiomethyl)-1-isobutylpyridin-2(1H)-one can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

    Reduction Products: Reduction can yield alcohols or amines, depending on the specific reaction conditions.

Scientific Research Applications

3-(Chloromethyl)-1-isobutylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-isobutylpyridin-2(1H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This reactivity can be harnessed in the design of inhibitors or activators of specific enzymes or receptors. The isobutyl group may influence the compound’s hydrophobicity and its ability to interact with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridin-2(1H)-one: Lacks the isobutyl group, which may affect its reactivity and biological activity.

    1-Isobutylpyridin-2(1H)-one: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.

    3-(Hydroxymethyl)-1-isobutylpyridin-2(1H)-one: A derivative formed through nucleophilic substitution of the chloromethyl group with a hydroxyl group.

Uniqueness

3-(Chloromethyl)-1-isobutylpyridin-2(1H)-one is unique due to the presence of both the chloromethyl and isobutyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-(chloromethyl)-1-(2-methylpropyl)pyridin-2-one

InChI

InChI=1S/C10H14ClNO/c1-8(2)7-12-5-3-4-9(6-11)10(12)13/h3-5,8H,6-7H2,1-2H3

InChI Key

QAKIZRRXHMXRHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC=C(C1=O)CCl

Origin of Product

United States

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